2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
Overview
Description
2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one, also known as LY411575, is a gamma-secretase inhibitor that has been widely studied in the field of Alzheimer's disease research. It has been shown to have potential therapeutic effects on the cognitive decline associated with the disease.
Scientific Research Applications
Synthesis and Molecular Structure
Synthesis Techniques : This compound has been synthesized using various methods, including three-component condensation and reactions involving salicylaldehyde and acetoacetic acid esters. For example, a study by Magerramov et al. (2010) demonstrated the productive synthesis of a related compound using N1-phenylthiocarbamide, salicylaldehyde, and acetoacetic acid ether in the presence of trifluoroacetic acid (Magerramov et al., 2010).
Crystal and Molecular Structure Analysis : X-ray crystallography has been extensively used to determine the crystal structures of these compounds and to understand their conformation properties, as highlighted in the study by Soldatenkov et al. (1996) (Soldatenkov et al., 1996).
Potential Applications
Catalytic and Synthetic Applications : Some studies have explored the use of these compounds in catalysis and as precursors for other chemical syntheses. For example, a study by Heravi et al. (2010) reported the use of a related compound in the synthesis of 4,6-diarylpyrimidin-2(1H)-ones under solvent-free conditions (Heravi et al., 2010).
Exploration of Chemical Properties : Research has also focused on exploring the unique chemical properties of these compounds, such as in studies involving the cyclization reactions and the formation of heterocycles (Svetlik et al., 1988).
Pharmaceutical Research : While specific details on pharmaceutical applications are limited, the structural similarities of these compounds to known medicinal compounds suggest potential for exploration in this field. However, it's important to note that the current research does not delve into drug use, dosage, or side effects.
properties
IUPAC Name |
2-phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-17-13-7-4-8-14-15(13)12(9-10-18-17)16(19-14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVVSYUUFABRBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C3C1=C(NC3=CC=C2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10220882 |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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